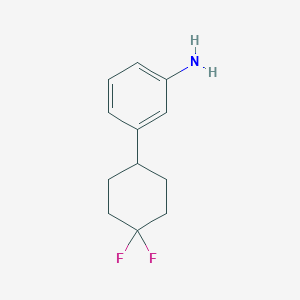
3-(4,4-Difluorocyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Difluorocyclohexyl)aniline is a chemical compound with the CAS Number: 478403-44-0 . It has a molecular weight of 211.25 . It is typically in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4,4-difluorocyclohexyl)aniline . The InChI code for this compound is 1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2 .Physical And Chemical Properties Analysis
3-(4,4-Difluorocyclohexyl)aniline is a powder that is stored at a temperature of 4°C . It has a molecular weight of 211.25 .科学的研究の応用
Synthesis and Characterization
3-(4,4-Difluorocyclohexyl)aniline plays a critical role in the synthesis and characterization of novel compounds. For instance, it serves as a precursor or intermediate in the preparation of biologically active molecules. In the synthesis of acyl glucuronide and hydroxy metabolites of diclofenac, key steps included the preparation of aniline derivatives, showcasing the compound's importance in generating metabolites for toxicological studies (J. Kenny et al., 2004). Additionally, the creation of novel 2,5 substituted-1,3,4 oxadiazole derivatives highlighted its role in developing compounds with potential antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha et al., 2016).
Corrosion Inhibition
In the field of corrosion science, derivatives of 3-(4,4-Difluorocyclohexyl)aniline have demonstrated efficacy as corrosion inhibitors. A study on the inhibition action of a synthesized thiophene Schiff base on mild steel in acidic solutions used aniline derivatives to investigate the relationship between chemical structure and corrosion inhibition efficiency (D. Daoud et al., 2014).
Catalysis
Aniline derivatives are also pivotal in catalytic processes, including hydrogenation reactions and hydroamination. Research on FeOx-supported platinum catalysts for the selective hydrogenation of nitroarenes to anilines underscores the role of aniline derivatives in optimizing catalytic performance for industrial applications (Haisheng Wei et al., 2014). The proton-catalyzed hydroamination and hydroarylation reactions further illustrate the compound's utility in synthesizing complex organic molecules with precision (Laura L. Anderson et al., 2005).
Environmental Applications
The environmental applications of 3-(4,4-Difluorocyclohexyl)aniline derivatives include their use in sensors and pollutant degradation. For instance, studies on the NH3 sensing properties of gas sensors based on aniline reduced graphene oxide demonstrate the potential of these compounds in developing sensitive and selective sensors for environmental monitoring (Xiaolu Huang et al., 2013).
Material Science
In material science, the compound's derivatives are explored for their electrical and optical properties, contributing to the development of conducting polymers like polyaniline. These materials have applications in energy storage, sensors, and optoelectronics, highlighting the versatility of 3-(4,4-Difluorocyclohexyl)aniline derivatives in advanced technological applications (N. Gospodinova et al., 1998).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container kept tightly closed .
特性
IUPAC Name |
3-(4,4-difluorocyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRDQPJCHFHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC(=CC=C2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

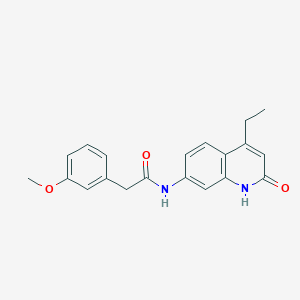
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)
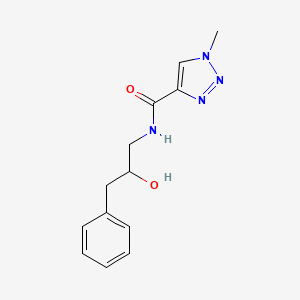

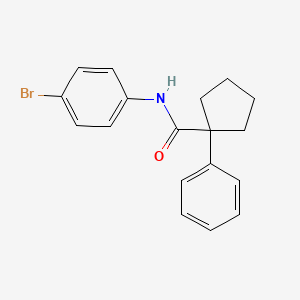
![7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2979608.png)
![(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2979609.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2979612.png)
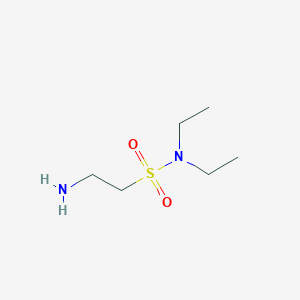
![3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2979614.png)
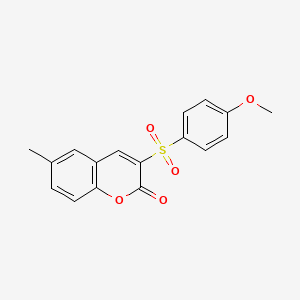
![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine](/img/structure/B2979617.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2979618.png)
![methyl 2-(1-chloroisoquinoline-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2979621.png)